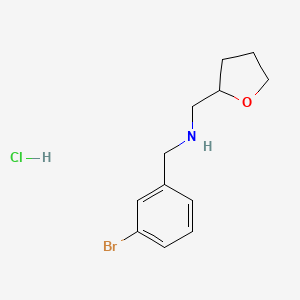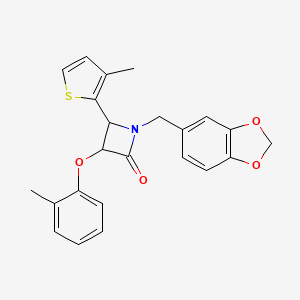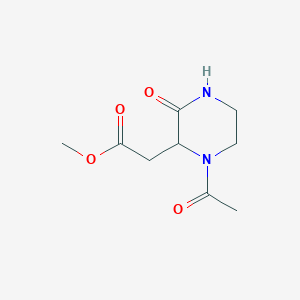![molecular formula C14H12N2OS2 B4140624 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4140624.png)
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol
説明
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellow-colored powder that is soluble in organic solvents such as DMSO and ethanol. MTT is primarily used as a reagent for cell viability assays, but it also has other applications in scientific research.
作用機序
The mechanism of action of 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. This reduction produces a purple-colored formazan product that accumulates in the cells. The amount of formazan produced is proportional to the metabolic activity of the cells, which can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
This compound is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. It is taken up by living cells and converted into a formazan product that does not interfere with cellular metabolism. However, this compound can be toxic to some cell types at high concentrations, which can lead to false-positive results in cell viability assays.
実験室実験の利点と制限
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol has several advantages for lab experiments. It is a relatively simple and inexpensive assay that can be performed using standard laboratory equipment. Additionally, this compound is highly sensitive and can detect small changes in cell viability. However, this compound has some limitations. It can only measure metabolic activity and does not provide information on cell proliferation or apoptosis. Additionally, this compound can be affected by factors such as pH, temperature, and culture conditions, which can lead to inconsistent results.
将来の方向性
There are several future directions for the use of 3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol in scientific research. One area of research is the development of new this compound-based assays for detecting specific analytes or biomolecules. Additionally, this compound can be used in combination with other assays to provide more comprehensive information on cell viability and function. Further research is also needed to optimize the conditions for this compound assays and to address the limitations of the assay. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.
科学的研究の応用
3-methyl-4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenol is primarily used as a reagent for cell viability assays. It is a tetrazolium-based colorimetric assay that measures the metabolic activity of cells. This compound is taken up by living cells and converted into a purple-colored formazan product that can be quantified using a spectrophotometer. This assay is widely used in cell biology research to assess the effects of drugs, toxins, and other compounds on cell viability.
This compound also has other applications in scientific research. It can be used as a staining agent for histological analysis and as a redox indicator in biochemical assays. Additionally, this compound has been used in the development of biosensors for detecting glucose and other analytes.
特性
IUPAC Name |
3-methyl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-7-10(17)4-5-11(9)15-14-16-12(8-19-14)13-3-2-6-18-13/h2-8,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADVRFSWDPZFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140547.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4140559.png)


![2-{[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4140591.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4140592.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4140604.png)
![4-{2-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B4140610.png)
![methyl 4-(2-benzyl-7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B4140616.png)
![7-bromo-2-(2-chlorobenzyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140631.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140632.png)

![ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4140651.png)